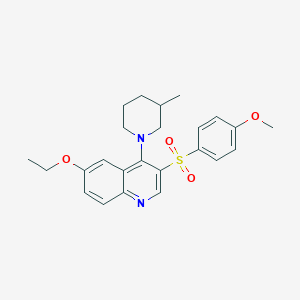

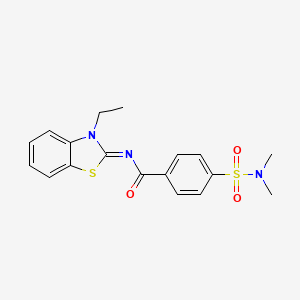

6-Ethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

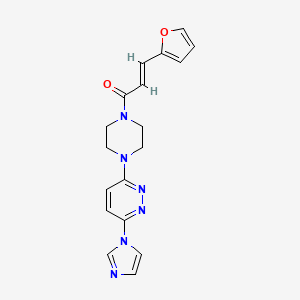

6-Ethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, also known as E-4031, is a quinoline derivative that has been extensively studied for its potential use as a pharmacological tool in scientific research. E-4031 is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac muscle cells, and its mechanism of action has been widely investigated in both in vitro and in vivo experiments.

Scientific Research Applications

Fluorescence in Biological Studies

One of the primary applications of quinoline derivatives in scientific research is as fluorescent agents for biological studies. For example, the synthesis of Zinquin ester and Zinquin acid, which are zinc(II)-specific fluorophores, employs quinoline derivatives. These compounds are significant for studying biological zinc(II) due to their fluorescence properties. The process involves demethylation and reactions with ethyl bromoacetate, highlighting the utility of quinoline compounds in creating sensitive and specific probes for zinc in biological systems (Mahadevan et al., 1996).

Antibacterial Agents

Another critical area of research is the development of antibacterial agents. Quinoline derivatives have been synthesized and evaluated for their effectiveness against bacteria. For instance, novel quinoxaline sulfonamides were synthesized from 2-(4-methoxyphenyl)-quinoxaline and demonstrated antibacterial activities against Staphylococcus spp. and Escherichia coli. This research underscores the potential of quinoline compounds as a basis for new antibacterial treatments, showcasing their importance in addressing antibiotic resistance (Alavi et al., 2017).

Antitumor Activity

Quinoline derivatives are also being explored for their antitumor properties. For instance, fused tri- and tetracyclic quinolines with specific side chains have been synthesized and investigated for their DNA intercalative properties, cytotoxicity, and antitumor activity against P388 leukemia. The ability of these compounds to induce topoisomerase II-dependent DNA cleavage suggests a promising avenue for cancer treatment research, highlighting the versatility of quinoline compounds in medicinal chemistry (Yamato et al., 1989).

Antituberculosis Agents

In the fight against tuberculosis, quinoxaline-2-carboxylate 1,4-dioxide derivatives, a class of quinoline derivatives, have been synthesized and assessed for their in vitro antituberculosis activity. These compounds have shown activity against Mycobacterium tuberculosis, including drug-resistant strains, with variations in the substituents on the quinoxaline nucleus significantly affecting their efficacy. This research points to the potential of quinoline derivatives in developing new treatments for tuberculosis, a critical global health challenge (Jaso et al., 2005).

properties

IUPAC Name |

6-ethoxy-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4S/c1-4-30-19-9-12-22-21(14-19)24(26-13-5-6-17(2)16-26)23(15-25-22)31(27,28)20-10-7-18(29-3)8-11-20/h7-12,14-15,17H,4-6,13,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWNAXYYNVVJGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCC(C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2958303.png)

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)